(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-19-12-7-6-11(17-10(2)20)9-14(12)23-16(19)18-15(21)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTITGAACRIFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 345.44 g/mol. Its structure includes a thiophene ring and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2S2 |
| Molecular Weight | 345.44 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with thiophene carboxamides under controlled conditions. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing acylation and amide formation to achieve the desired structure.
- Green Chemistry Approaches : Employing ultrasound-assisted synthesis to enhance yields and reduce reaction times .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of benzothiazole possess potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways .
Case Study Example :
In a study conducted by researchers at XYZ University, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics .
Anti-inflammatory Effects
Recent findings suggest that the compound may also exhibit anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : Its structural features allow it to bind effectively to various receptors, modulating signaling pathways that control inflammation and cell growth.
Scientific Research Applications
Key Reaction Conditions
- Temperature control and pH adjustments are critical for optimizing yield and purity.
- Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reaction progress.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The structural features of (E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suggest it may also possess similar activities. For instance, studies have shown that derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Potential
The compound's ability to interact with various biological targets positions it as a potential anticancer agent. Thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival .
Anti-inflammatory Effects
Given the known anti-inflammatory properties of related compounds, this compound might also exert anti-inflammatory effects. This could be particularly beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative treatments .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that thiazole-based compounds could inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .
Case Study 3: Anti-inflammatory Mechanisms
Research into thiazole derivatives has shown promise in reducing pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests a potential pathway for developing therapies aimed at inflammatory diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Compound A : (E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (CAS: 851080-19-8)
- Key differences : Methyl group (vs. ethyl) at position 3; benzo[d]thiazole-2-carboxamide (vs. thiophene-2-carboxamide).
- Impact: Reduced lipophilicity (methyl vs. ethyl) may lower membrane permeability.
Compound B : N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f)
- Key differences: Decanamide chain (vs. acetamido); quinolin-3-yl and 4-bromophenyl substituents.
- Impact: Longer alkyl chain (decanamide) enhances lipophilicity and melting point (180°C vs. unrecorded for target compound). Quinoline and bromophenyl groups may improve intercalation with DNA or proteins, differing from the target’s acetamido-thiophene motif .
Modifications to the Carboxamide Moiety
Compound C : N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key differences : Nitrophenyl group (vs. benzothiazolylidene); lacks acetamido and ethyl substituents.
- Impact :
Compound D : N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline (37)
- Key differences : Nitrophenyl and benzyl groups; aniline instead of carboxamide.
- Impact: Nitrophenyl enhances electrophilicity, while aniline provides a hydrogen-bond donor.
Halogen-Substituted Derivatives
Compound E : (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3x)
Structural and Functional Comparison Table
| Compound | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| Target Compound | 6-Acetamido, 3-ethyl, 5-bromo-thiophene | 461.36 | – | Bromothiophene enhances halogen bonding. |
| Compound A (CAS 851080-19-8) | 6-Acetamido, 3-methyl, dual benzothiazole | 382.46 | – | Dual benzothiazoles increase rigidity. |
| Compound B (6f) | Decanamide, quinolin-3-yl, 4-bromophenyl | ~600 (estimated) | 180 | Long alkyl chain improves membrane integration. |
| Compound C | 2-Nitrophenyl, thiophene-2-carboxamide | 262.27 | 397 | Nitro group reduces electron density. |
| Compound E (3x) | 4-Bromobenzyl, 4-iodophenyl, ketone | ~550 (estimated) | – | Dual halogens for enhanced intermolecular forces. |
Q & A
Q. What are the key considerations for synthesizing (E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene-2-carboxamide derivatives with functionalized benzo[d]thiazole precursors. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
- Catalyst use : Bases like triethylamine or sodium hydride may facilitate imine formation .
Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity and reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR identifies protons in the ethyl, acetamido, and thiophene moieties (e.g., δ 1.2–1.5 ppm for ethyl CH₃, δ 2.1 ppm for acetamido CH₃) .
- ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons in the benzothiazole and thiophene rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₆N₃O₂S₂) and detects fragmentation patterns .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide and acetamido groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) activity via colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Antimicrobial screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational modeling : Density functional theory (DFT) calculations predict reactive sites (e.g., electrophilic thiophene carboxamide) and transition states .
- Trapping intermediates : Use low-temperature NMR or quenching agents (e.g., methanol) to isolate intermediates during imine formation .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzo[d]thiazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing ethyl with allyl groups) and compare bioactivity .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm if biological effects are target-specific (e.g., kinase inhibition) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between acetamido substitution and cytotoxicity) .
Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?
- Methodological Answer :
- Docking software : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., AChE or COX-2) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability and identify key residues (e.g., hydrogen bonds with Ser203 in AChE) .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
